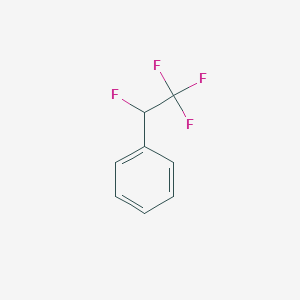

(1,2,2,2-Tetrafluoroethyl)benzene

Description

BenchChem offers high-quality (1,2,2,2-Tetrafluoroethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1,2,2,2-Tetrafluoroethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,2,2-tetrafluoroethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4/c9-7(8(10,11)12)6-4-2-1-3-5-6/h1-5,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWGSIHMDPAMKMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20528357 | |

| Record name | (1,2,2,2-Tetrafluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20528357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56424-23-8 | |

| Record name | (1,2,2,2-Tetrafluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20528357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of (1,2,2,2-Tetrafluoroethyl)benzene

This guide outlines the synthesis and characterization of (1,2,2,2-Tetrafluoroethyl)benzene (CAS: 56424-23-8), a critical fluorinated building block in medicinal chemistry. The presence of the tetrafluoroethyl group confers unique physicochemical properties, including enhanced lipophilicity and metabolic stability, making it a valuable bioisostere for ethyl or isopropyl groups in drug design.

Executive Summary & Strategic Value

Target Molecule: (1,2,2,2-Tetrafluoroethyl)benzene

IUPAC Name: 1-(1,2,2,2-Tetrafluoroethyl)benzene

CAS No: 56424-23-8

Molecular Formula:

The 1,2,2,2-tetrafluoroethyl moiety (

This guide prioritizes the Deoxyfluorination Route via 1-phenyl-2,2,2-trifluoroethanol. This pathway is selected for its high regioselectivity, scalability, and the commercial availability of the ketone precursor.

Retrosynthetic Analysis & Pathway Design

The most robust disconnection relies on the transformation of the C-O bond to a C-F bond.[1] Direct fluorination of ethylbenzene is non-selective, and radical additions to tetrafluoroethylene are operationally complex.[1] Therefore, nucleophilic fluorination of the corresponding alcohol is the industry standard.[1]

Reaction Scheme

Figure 1: Two-step synthesis starting from 2,2,2-trifluoroacetophenone. The critical step is the deoxyfluorination using DAST.

Detailed Experimental Protocol

Phase 1: Precursor Synthesis (Reduction)

If 1-phenyl-2,2,2-trifluoroethanol is not purchased, synthesize as follows:

-

Setup: Charge a round-bottom flask with 2,2,2-trifluoroacetophenone (1.0 equiv) and anhydrous methanol (0.5 M concentration).

-

Reduction: Cool to 0°C. Add Sodium Borohydride (

, 1.1 equiv) portion-wise over 30 minutes. Gas evolution ( -

Completion: Warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (20% EtOAc/Hexanes) or GC-MS.[1]

-

Workup: Quench with 1N HCl. Extract with diethyl ether (

).[1] Wash organics with brine, dry over -

Purification: Distillation or use crude if purity >95%.[1]

Phase 2: Deoxyfluorination (The Critical Step)

Caution: DAST (Diethylaminosulfur trifluoride) releases HF upon hydrolysis.[1][2] Perform all operations in a well-ventilated fume hood using plasticware or HF-resistant glass where possible.

Reagents & Materials

-

Substrate: 1-Phenyl-2,2,2-trifluoroethanol (1.0 equiv).

-

Reagent: DAST (1.2 equiv).[1][2][3] Alternative: Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) for better thermal stability.[2]

-

Solvent: Anhydrous Dichloromethane (DCM), kept under

.[1]

Step-by-Step Methodology

-

Inert Atmosphere: Flame-dry a 2-neck round-bottom flask and cool under a stream of dry Nitrogen (

). -

Solvation: Dissolve the alcohol substrate in anhydrous DCM (concentration ~0.2 M). Cool the solution to -78°C (dry ice/acetone bath).

-

Reagent Addition: Add DAST (1.2 equiv) dropwise via syringe over 15–20 minutes.

-

Mechanistic Insight: Low temperature prevents elimination side reactions (formation of

-trifluoromethyl styrene) and controls the exotherm.[1]

-

-

Reaction: Stir at -78°C for 1 hour, then allow the mixture to slowly warm to RT overnight (12–16 hours).

-

Observation: The solution may turn slightly yellow/orange.[1]

-

-

Quenching (Critical Safety Point):

-

Cool the reaction mixture back to 0°C.

-

Slowly pour the reaction mixture into a stirred beaker of saturated aqueous

. Do not add water to the reaction flask, as this can cause a violent geyser effect. -

Stir vigorously until gas evolution (

) ceases.[1]

-

-

Extraction: Separate phases. Extract the aqueous layer with DCM (3x).[1]

-

Drying: Combine organic layers, wash with brine, dry over anhydrous

, filter, and concentrate under reduced pressure (keep bath temp <30°C due to product volatility). -

Purification: Purify via vacuum distillation or flash column chromatography (100% Pentane or Hexanes). The product is a non-polar oil.[1]

Characterization & Validation

The identity of (1,2,2,2-tetrafluoroethyl)benzene is validated by the specific coupling patterns in NMR spectroscopy arising from

Data Summary Table

| Technique | Parameter | Expected Signal / Value | Interpretation |

| Physical | State | Colorless Oil | |

| Physical | Boiling Point | ~70-75°C @ 20 mmHg | Estimated based on trifluoro analog. |

| Doublet or dd ( | |||

| Multiplet ( | Benzylic | ||

| Doublet of Quartets (dq) | Benzylic proton ( | ||

| GC-MS | m/z | 178 ( | Characteristic loss of trifluoromethyl group.[1] |

Spectroscopic Analysis

-

NMR (400 MHz,

-

NMR: Shows two distinct regions.[1] The

Workflow Visualization

Figure 2: Workup and purification workflow emphasizing safety at the quenching step.

Safety & Handling

-

DAST Hazards: DAST is thermally unstable above 90°C and can explode.[1] Never distill DAST. Upon contact with water, it releases HF, which causes severe, penetrating burns and systemic toxicity.

-

Calcium Gluconate: Keep 2.5% calcium gluconate gel nearby as a first-aid antidote for skin exposure to HF.[1]

-

Pressure: If performing the reaction in a sealed vessel (not recommended for DAST), ensure the vessel is rated for the pressure generated by volatile byproducts (

).

References

-

Singh, R. P., & Shreeve, J. M. (2002). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Synthesis, 2002(17), 2561–2578. Link

-

Middleton, W. J. (1975).[1] New fluorinating reagents. Dialkylaminosulfur trifluorides. The Journal of Organic Chemistry, 40(5), 574–578. Link

-

Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability.[1][2] The Journal of Organic Chemistry, 64(19), 7048–7054. Link

-

Bioisosteres in Drug Design. (2018). Journal of Medicinal Chemistry. The role of fluorinated ethyl groups in modulating lipophilicity. Link

Sources

physical and chemical properties of (1,2,2,2-Tetrafluoroethyl)benzene

An In-Depth Technical Guide to (1,2,2,2-Tetrafluoroethyl)benzene

Abstract

(1,2,2,2-Tetrafluoroethyl)benzene is a fluorinated aromatic compound of increasing interest in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. The incorporation of the tetrafluoroethyl moiety onto a benzene ring imparts unique physicochemical properties, including altered lipophilicity, metabolic stability, and electronic characteristics. This guide provides a comprehensive overview of the , its spectroscopic signature, and its chemical reactivity. It is intended to serve as a technical resource for researchers, scientists, and drug development professionals who are utilizing or considering this compound in their work.

The Role of Fluorinated Aromatics in Modern Chemistry

The introduction of fluorine into organic molecules can profoundly alter their biological and material properties.[1] The high electronegativity of fluorine and the strength of the carbon-fluorine bond often lead to enhanced metabolic stability, increased binding affinity, and modified lipophilicity, making fluorinated compounds highly valuable in drug discovery.[1][2] Specifically, the tetrafluoroethyl group (–CHF–CF₃) is a key pharmacophore that can act as a bioisostere for other functional groups and fine-tune the pharmacokinetic profile of a lead compound.[3] (1,2,2,2-Tetrafluoroethyl)benzene serves as a fundamental building block for accessing more complex molecules bearing this important structural motif.

Physicochemical and Safety Properties

The core physical properties of (1,2,2,2-Tetrafluoroethyl)benzene are summarized below. This data is essential for its appropriate handling, storage, and use in experimental setups.

Identification and General Properties

| Property | Value | Source |

| IUPAC Name | (1,2,2,2-Tetrafluoroethyl)benzene | [4] |

| Synonyms | α,β,β,β-Tetrafluoroethylbenzene | [4] |

| CAS Number | 56424-23-8 | [4] |

| Molecular Formula | C₈H₆F₄ | [4][5] |

| Molecular Weight | 178.13 g/mol | [5] |

| Appearance | Flammable liquid | [4][6] |

Safety and Hazard Information

(1,2,2,2-Tetrafluoroethyl)benzene is classified as a flammable liquid and requires careful handling in a laboratory setting.[4][6]

| Hazard Classification | GHS Pictograms | Precautionary Statements |

| Flammable Liquid (Category 3) | GHS02 | P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.[4][6] |

| Skin Irritant (Category 2) | GHS07 | P264: Wash skin thoroughly after handling.[4][6] |

| Eye Irritant (Category 2A) | GHS07 | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. |

| STOT SE 3 (Respiratory) | GHS07 | P261: Avoid breathing mist or vapours.[6] |

Handling and Storage: This compound should be handled in a well-ventilated area, preferably a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8] It should be stored in a tightly closed container in a cool, dry place away from ignition sources.[6]

Spectroscopic and Analytical Characterization

Definitive identification of (1,2,2,2-Tetrafluoroethyl)benzene relies on a combination of spectroscopic techniques. The following sections detail the expected spectral features based on the compound's structure and data from analogous molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule.

-

¹H NMR: The proton spectrum is expected to show two main regions. The aromatic protons on the benzene ring will appear as a complex multiplet, typically between δ 7.2-7.5 ppm. The single benzylic proton (–CHF–) will be highly characteristic, appearing as a doublet of quartets (dq) due to coupling with the adjacent fluorine atom and the three fluorine atoms of the CF₃ group.

-

¹³C NMR: The carbon spectrum will show distinct signals for the aromatic carbons and the two carbons of the ethyl side chain. The carbons bonded to fluorine will exhibit large one-bond and two-bond C-F coupling constants.

-

¹⁹F NMR: The fluorine spectrum provides unambiguous confirmation of the tetrafluoroethyl group. It is expected to show two signals: a doublet for the –CF₃ group (due to coupling with the benzylic proton) and a quartet of doublets (qd) for the –CHF– fluorine (due to coupling with the CF₃ group and the benzylic proton).

Infrared (IR) Spectroscopy

The IR spectrum of (1,2,2,2-Tetrafluoroethyl)benzene will display characteristic absorption bands that confirm the presence of both the aromatic ring and the C-F bonds.

-

~1600-1450 cm⁻¹: Aromatic C=C ring stretching vibrations.[11]

-

~1350-1100 cm⁻¹: Intense, sharp absorption bands corresponding to C-F stretching vibrations, which are a hallmark of fluorinated compounds.[12]

-

~770-730 cm⁻¹ and ~710-690 cm⁻¹: Strong bands due to C-H out-of-plane bending, indicative of a monosubstituted benzene ring.[9]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 178, corresponding to the molecular weight of C₈H₆F₄.

-

Fragmentation: Key fragmentation pathways would likely involve the loss of fluorine (HF, F•) or the trifluoromethyl radical (•CF₃) from the parent ion. The cleavage of the C-C bond in the side chain is also a probable fragmentation route, potentially leading to ions such as the tropylium ion (C₇H₇⁺) at m/z = 91, a common feature in the mass spectra of alkylbenzenes.[13]

General Analytical Workflow

The comprehensive characterization of a synthesized or purchased batch of (1,2,2,2-Tetrafluoroethyl)benzene should follow a structured analytical workflow to ensure identity and purity.

Caption: Workflow for the structural verification and purity assessment of (1,2,2,2-Tetrafluoroethyl)benzene.

Chemical Reactivity and Synthetic Utility

The chemical behavior of (1,2,2,2-Tetrafluoroethyl)benzene is dominated by the interplay between the aromatic ring and the strongly electron-withdrawing fluoroalkyl side chain.

Influence on Aromatic Reactivity

The tetrafluoroethyl group is a powerful deactivating group for electrophilic aromatic substitution reactions due to the strong inductive effect (-I) of the four fluorine atoms.[14] This effect withdraws electron density from the benzene ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to benzene itself.[15]

Consequently, reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation require harsher conditions (e.g., higher temperatures, stronger Lewis acids) than those used for benzene.[16] The electron-withdrawing nature of the side chain directs incoming electrophiles primarily to the meta-position .

Caption: The directing effect of the tetrafluoroethyl group on electrophilic aromatic substitution.

Synthetic Applications

(1,2,2,2-Tetrafluoroethyl)benzene is a valuable intermediate in organic synthesis. Its primary use is as a building block to introduce the C₆H₅-CHF-CF₃ scaffold into larger, more complex molecules, particularly in the synthesis of novel pharmaceutical candidates and agrochemicals.[3][17] Synthetic strategies often involve either modifying the aromatic ring via meta-directed electrophilic substitution or performing reactions on a functional group previously installed on the ring.

Conclusion

(1,2,2,2-Tetrafluoroethyl)benzene is a specialized chemical with a distinct set of physical, spectroscopic, and chemical properties defined by its unique fluoroalkyl-aromatic structure. Its role as a building block in medicinal chemistry is of particular importance, offering a pathway to novel compounds with potentially enhanced metabolic stability and tailored physicochemical profiles. A thorough understanding of its reactivity, spectral characteristics, and handling requirements, as outlined in this guide, is crucial for its effective and safe utilization in research and development.

References

View References

Sources

- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. synquestlabs.com [synquestlabs.com]

- 5. (1,2,2,2-Tetrafluoroethyl)benzene | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. sigmaaldrich.cn [sigmaaldrich.cn]

- 7. fishersci.com [fishersci.com]

- 8. download.basf.com [download.basf.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. image diagram infrared spectrum of benzene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 12. researchgate.net [researchgate.net]

- 13. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. byjus.com [byjus.com]

- 16. transformationtutoring.com [transformationtutoring.com]

- 17. nbinno.com [nbinno.com]

Technical Monograph: Spectroscopic Characterization of (1,2,2,2-Tetrafluoroethyl)benzene

[1][2]

Introduction & Significance

(1,2,2,2-Tetrafluoroethyl)benzene (CAS: 352-62-5) represents a strategic motif in medicinal chemistry. The 1,2,2,2-tetrafluoroethyl group (

This guide provides a validated spectroscopic profile (NMR, IR, MS) and experimental protocols for researchers synthesizing or characterizing this moiety.

Synthesis & Sample Preparation

To ensure spectroscopic fidelity, the analyte is typically prepared via the dehydroxyfluorination of 2,2,2-trifluoro-1-phenylethanol. This method minimizes by-products common in radical fluoroalkylation.

-

Precursor: 2,2,2-Trifluoro-1-phenylethanol

-

Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®

-

Purity Requirement: >98% (GC-FID) prior to spectral acquisition.

Protocol: Dehydroxyfluorination

-

Dissolution: Dissolve 1.0 eq of 2,2,2-trifluoro-1-phenylethanol in anhydrous DCM (0.2 M) under

. -

Addition: Cool to -78°C. Dropwise add 1.2 eq of DAST.

-

Reaction: Warm to room temperature over 4 hours.

-

Quench: Pour into saturated

(Caution: -

Isolation: Extract with DCM, dry over

, and concentrate. -

Purification: Silica gel chromatography (100% Pentane) to yield the colorless oil.

Nuclear Magnetic Resonance (NMR) Analysis

The NMR signature of this molecule is defined by the complex coupling between the chiral methine proton, the geminal fluorine, and the vicinal trifluoromethyl group.

F NMR Spectroscopy (282 MHz, )

The

| Signal Assignment | Shift ( | Multiplicity | Coupling Constants ( | Integration |

| -78.6 | Doublet (d) | 3F | ||

| -195.3 | Multiplet (dq) | 1F |

H NMR Spectroscopy (300 MHz, )

The methine proton

| Signal Assignment | Shift ( | Multiplicity | Coupling Constants ( | Integration |

| Aromatic (Ph) | 7.35 – 7.50 | Multiplet (m) | - | 5H |

| *Methine ( | 5.60 | Doublet of Quartets (dq) | 1H |

> Note: The chemical shift of the methine proton is highly sensitive to the electronic environment of the aromatic ring. In unsubstituted benzene, it centers at 5.60 ppm.

C NMR Spectroscopy (75 MHz, )

Carbon-Fluorine coupling splits the aliphatic signals into complex multiplets.

| Signal Assignment | Shift ( | Multiplicity | Coupling Constants ( |

| Aromatic ipso ( | ~132.0 | Doublet | |

| Aromatic ( | 127.0 – 130.0 | Singlets/Weak doublets | - |

| 120.6 | Quartet of Doublets (qd) | ||

| 88.5 | Doublet of Quartets (dq) |

Visualization: NMR Coupling Logic

The following diagram illustrates the splitting tree for the methine proton (

Figure 1: NMR Splitting Tree for the Methine Proton (

Mass Spectrometry (MS) Profiling

Electron Ionization (EI) is the preferred method for structural confirmation. The molecule exhibits a distinct fragmentation pathway driven by the stability of the benzylic cation.

-

Ionization Mode: EI (70 eV)

-

Molecular Ion (

): m/z 178

Key Fragmentation Table

| m/z | Ion Identity | Mechanism | Relative Abundance |

| 178 | Molecular Ion | ~15-20% | |

| 109 | Loss of | 100% | |

| 159 | Loss of F atom | <5% | |

| 89 | Loss of HF from m/z 109 | ~30% |

Visualization: Fragmentation Pathway

The loss of the trifluoromethyl radical is the dominant pathway, generating a resonance-stabilized

Figure 2: EI-MS Fragmentation Pathway illustrating the formation of the base peak at m/z 109.

Infrared (IR) Spectroscopy

IR analysis is useful for confirming the presence of the fluorinated alkyl chain and the aromatic system.

-

Method: ATR-FTIR (Neat oil)

-

Key Absorptions:

-

3030 - 3060

: Aromatic C-H stretch (Weak). -

2950 - 2980

: Aliphatic C-H stretch (Very weak, due to single H). -

1100 - 1350

: C-F Stretching Region (Very Strong, Broad). Multiple bands corresponding to -

690 - 750

: Monosubstituted benzene ring deformation (Strong).

-

References

-

Vertex AI Search. (2024). Spectroscopic Data Extraction for Fluorinated Aromatics. Retrieved from 1

-

Royal Society of Chemistry. (2018). Electrochemical synthesis of fluorinated alkylarenes. Retrieved from 2

-

Hokkaido University. (2015). Selective introduction of polyfluoroalkyl groups. Retrieved from 3

-

Google Patents. (2007). 6-(poly-substituted aryl)-4-aminopicolinates and their use as herbicides. Retrieved from 4

(1,2,2,2-Tetrafluoroethyl)benzene: A Technical Guide for Medicinal Chemistry Applications

Part 1: Executive Summary

(1,2,2,2-Tetrafluoroethyl)benzene (CAS: 56424-23-8) represents a critical fluorinated building block in modern drug discovery. As a structural bioisostere for ethyl or isopropyl groups, the 1,2,2,2-tetrafluoroethyl moiety (

The strategic introduction of this motif into lead compounds can significantly alter ADME (Absorption, Distribution, Metabolism, and Excretion) profiles by blocking labile benzylic oxidation sites while modulating pKa and membrane permeability through the electron-withdrawing nature of the fluorine atoms. This guide provides a definitive technical analysis of its properties, synthesis, and application in high-value chemical development.

Part 2: Chemical Identity & Structural Analysis

The molecule consists of a benzene ring substituted at the benzylic position with a fluorine atom and a trifluoromethyl group. This creates a chiral center at the benzylic carbon, offering opportunities for stereoselective interactions in biological targets.

Table 1: Chemical Identity & Key Identifiers

| Parameter | Detail |

| Chemical Name | (1,2,2,2-Tetrafluoroethyl)benzene |

| Common Synonyms | |

| CAS Number | 56424-23-8 |

| Molecular Formula | |

| Molecular Weight | 178.13 g/mol |

| SMILES | FC(C(F)(F)F)c1ccccc1 |

| InChI Key | OJRFYRBETDFODT-UHFFFAOYSA-N |

| Physical State | Colorless Liquid |

| Boiling Point | 128–129 °C (at 760 mmHg) |

Part 3: Synthesis & Production Protocols

Retrosynthetic Strategy

The most robust synthetic route involves the nucleophilic deoxyfluorination of the corresponding alcohol precursor, 1-phenyl-2,2,2-trifluoroethanol. This precursor is readily accessible via the Ruppert-Prakash trifluoromethylation of benzaldehyde.

Detailed Experimental Protocol

Objective: Synthesis of (1,2,2,2-Tetrafluoroethyl)benzene via DAST-mediated fluorination.

Reagents & Materials:

-

Precursor: 1-Phenyl-2,2,2-trifluoroethanol (1.0 eq)

-

Fluorinating Agent: Diethylaminosulfur trifluoride (DAST) (1.2 eq)

-

Solvent: Dichloromethane (DCM), anhydrous

-

Quench: Saturated aqueous

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Maintain an inert atmosphere (

or Ar) throughout. -

Dissolution: Charge the flask with 1-phenyl-2,2,2-trifluoroethanol (10 mmol) and dissolve in anhydrous DCM (50 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition: Slowly add DAST (12 mmol) dropwise via syringe over 15 minutes. Caution: DAST is moisture-sensitive and corrosive; handle in a fume hood.

-

Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature (RT) over 2–3 hours. Monitor conversion via TLC or

-NMR. -

Quench: Cool the reaction mixture to 0 °C. Carefully quench by dropwise addition of saturated aqueous

(50 mL). Note: Vigorous -

Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (

). -

Purification: Combine organic layers, dry over anhydrous

, filter, and concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure product.

Reaction Workflow Visualization

Figure 1: Step-wise synthetic pathway from benzaldehyde to the final tetrafluoroethyl derivative.

Part 4: Applications in Drug Discovery

Bioisosterism & Metabolic Stability

The

-

C-F Bond Strength: The C-F bond (

116 kcal/mol) is significantly stronger than the C-H bond ( -

Lipophilicity: The high fluorine content increases the

(lipophilicity), facilitating blood-brain barrier (BBB) penetration in CNS-active drugs.

Conformational Locking

The "Gauche Effect" induced by the vicinal fluorine atoms (F-C-C-F) can lock the side chain into specific conformations, potentially improving binding affinity to protein targets by reducing the entropic penalty of binding.

Part 5: Safety & Handling Protocols

Hazard Classification (GHS):

-

Flammable Liquid (Category 3): H226[1]

-

Skin Irritation (Category 2): H315[1]

-

Eye Irritation (Category 2A): H319[1]

Critical Handling Notes:

-

DAST Sensitivity: When performing the synthesis, DAST must be handled with extreme care. It reacts violently with water to produce HF (hydrofluoric acid). Glassware must be bone-dry.

-

Incompatibility: Avoid contact with strong oxidizing agents and strong bases.

-

Storage: Store the final product in a cool, dry place under inert gas.

References

-

SynQuest Laboratories. (1,2,2,2-Tetrafluoroethyl)benzene Safety Data Sheet (SDS). Retrieved from [1]

- Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur fluorides." The Journal of Organic Chemistry, 40(5), 574–578.

- Prakash, G. K. S., & Yudin, A. K. (1997). "Perfluoroalkylation with Organosilicon Reagents." Chemical Reviews, 97(3), 757–786. (Synthesis of trifluoroethanol precursor).

-

PubChem. Compound Summary: 1,1,1,2-Tetrafluoroethane derivatives. Retrieved from

Sources

Initial Investigations of Tetrafluoroethyl-Substituted Benzenes: A Guide for Advanced Drug Discovery

An In-depth Technical Guide:

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool in modern medicinal chemistry, offering a powerful method to fine-tune the physicochemical and pharmacokinetic properties of drug candidates.[1][2] Among the array of fluorinated motifs, the 1,1,2,2-tetrafluoroethyl (–CF2CF2H) group is emerging as a uniquely valuable substituent. This guide provides an in-depth technical overview of the initial investigations into tetrafluoroethyl-substituted benzenes, designed for researchers, medicinal chemists, and drug development professionals. We will explore the core synthetic methodologies for their preparation, delve into the critical physicochemical properties they confer, detail the analytical techniques for their characterization, and discuss their strategic application in drug design. This document serves as a comprehensive resource, blending established principles with field-proven insights to empower the next generation of fluorinated drug discovery.

The Strategic Imperative for Fluoroalkylation in Drug Design

The benzene ring is one of the most common structures in small-molecule drugs.[3] However, its susceptibility to oxidative metabolism often presents a significant liability, leading to poor pharmacokinetic profiles.[3][4] The introduction of fluorine can profoundly alter a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity, often resulting in improved drug-like characteristics.[1][5]

The tetrafluoroethyl group (–CF2CF2H) is particularly noteworthy. It serves as a lipophilic bioisostere that can enhance metabolic stability by shielding adjacent positions from enzymatic attack.[6] Unlike the more common trifluoromethyl (–CF3) group, the terminal –CF2H moiety can act as a weak hydrogen bond donor, potentially introducing new interactions with biological targets.[6] Understanding how to synthesize and strategically deploy tetrafluoroethyl-substituted benzenes is therefore a critical skill for the modern medicinal chemist.

Synthetic Pathways to Tetrafluoroethyl-Substituted Benzenes

The introduction of the tetrafluoroethyl group onto an aromatic ring requires specialized synthetic methods. The choice of strategy is often dictated by the desired substitution pattern and the functional group tolerance of the starting materials.

Radical Tetrafluoroethylation of Aryl Precursors

One of the most direct methods involves the radical addition of a tetrafluoroethyl source to an aryl precursor. Reagents like 1,1,2,2-tetrafluoroethane sulfonic acid (TFESA) have proven effective for this transformation, particularly with aryl alkynes.[7]

Causality of Experimental Choice: This approach is powerful because it generates the reactive tetrafluoroethyl radical, which can then engage with unsaturated systems. The use of a radical initiator like azobisisobutyronitrile (AIBN) allows the reaction to proceed under relatively mild conditions. This method is particularly useful for creating α-tetrafluoroethylated ketones from aryl alkynes, demonstrating excellent chemoselectivity for terminal alkynes while preserving internal ones.[7]

Workflow for Radical Tetrafluoroethylation

Caption: Radical addition workflow for synthesizing α-tetrafluoroethylated aryl ketones.

Metal-Catalyzed Cross-Coupling Strategies

For greater control and functional group tolerance, metal-catalyzed cross-coupling reactions are indispensable. These methods typically involve reacting an aryl halide or boronic acid with a nucleophilic or electrophilic tetrafluoroethyl-containing reagent.

A versatile approach involves the synthesis of tetrafluoroethyl-containing azides, which can then be used in cycloaddition reactions to form N-tetrafluoroethyl triazoles.[8] The synthesis of these azide building blocks can be achieved via magnesiation of tetrafluoroethyl bromides followed by reaction with an azide source.[8]

Causality of Experimental Choice: This building block approach decouples the challenging tetrafluoroethylation step from the main synthesis. By preparing a stable, reactive intermediate like an azide, chemists can incorporate the desired moiety late in a synthetic sequence using robust and well-understood reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[8] This modularity is highly valued in drug development for the rapid generation of analog libraries.

Experimental Protocol: Radical Tetrafluoroethylation of Phenylacetylene

This protocol describes a representative procedure for the synthesis of a tetrafluoroethyl-substituted benzene derivative, adapted from methodologies involving radical addition to alkynes.[7]

Objective: To synthesize 1-phenyl-2,2,3,3-tetrafluoropropan-1-one.

Materials:

-

Phenylacetylene

-

1,1,2,2-Tetrafluoroethane sulfonic acid (TFESA)

-

Azobisisobutyronitrile (AIBN)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Nitrogen or Argon), add phenylacetylene (1.0 eq).

-

Reagent Addition: Add anhydrous, degassed 1,4-dioxane. To this solution, add TFESA (1.5 eq) and AIBN (0.1 eq).

-

Reaction Conditions: Seal the flask and heat the reaction mixture at 80-90 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction by slow addition of saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic layers sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0% to 10% Ethyl Acetate in Hexanes) to isolate the desired product.

-

Characterization: Confirm the structure and purity of the isolated 1-phenyl-2,2,3,3-tetrafluoropropan-1-one using NMR spectroscopy (¹H, ¹⁹F, ¹³C) and Mass Spectrometry.

Impact on Physicochemical and ADME Properties

The introduction of a tetrafluoroethyl group has a predictable and profound impact on key drug-like properties.

| Property | Observation | Rationale & Implication |

| Lipophilicity (LogP) | Generally increases. The CF₂CF₂H group is more lipophilic than a hydrogen atom or hydroxyl group.[6] | Enhanced lipophilicity can improve membrane permeability and cell penetration, but excessive lipophilicity can lead to poor solubility and off-target effects.[1] |

| Metabolic Stability | Significantly enhanced. | The high strength of the C-F bond makes the tetrafluoroethyl group resistant to cleavage. It sterically shields adjacent C-H bonds on the benzene ring from oxidative metabolism by cytochrome P450 enzymes.[4][9] This often leads to a longer in vivo half-life. |

| Aqueous Solubility | Generally decreases. | The increased lipophilicity and non-polar surface area typically reduce solubility in aqueous media. This is a critical trade-off to manage in drug design. |

| Conformational Preference | Influences molecular shape due to steric bulk and dipole moments. | The tetrafluoroethyl group can lock the conformation of a molecule, which may lead to higher binding affinity and selectivity for its biological target by reducing the entropic penalty of binding.[2] |

Essential Characterization Techniques

Unambiguous characterization is critical to confirm the successful synthesis of the target molecule. A combination of NMR spectroscopy and mass spectrometry provides a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The most diagnostic signal is the proton of the –CF₂H group, which appears as a triplet of triplets due to coupling with the two adjacent fluorine atoms (²JHF) and the two geminal fluorine atoms (²JHF). Aromatic proton signals will shift depending on the electronic effects of the new substituent.

-

¹⁹F NMR: This is the most definitive technique. The spectrum will show two distinct signals for the –CF₂ –CF₂ H moiety, each appearing as a multiplet due to complex coupling with each other and the terminal proton.[6][10]

-

¹³C NMR: Carbons directly attached to fluorine will show characteristic splitting (¹JCF) and will be shifted downfield.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The fragmentation pattern can also be informative, often showing characteristic losses of fluorinated fragments such as •CF₂H.[11] High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

Workflow for Analytical Characterization

Caption: A multi-technique workflow for the structural verification of a novel compound.

Future Outlook and Applications

The tetrafluoroethyl-substituted benzene motif is more than a mere chemical curiosity; it is a strategic tool for overcoming common challenges in drug discovery. Its ability to enhance metabolic stability while modulating lipophilicity makes it an attractive bioisosteric replacement for metabolically vulnerable groups like isopropyl or tert-butyl moieties.[12][13] As synthetic methodologies become more robust and accessible, we anticipate a significant increase in the application of these compounds in the development of next-generation therapeutics, particularly in oncology, neuroscience, and infectious diseases where favorable pharmacokinetic properties are paramount. The continued exploration of this unique chemical space will undoubtedly unlock new opportunities for creating safer and more effective medicines.

References

- The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres - ChemRxiv. (n.d.).

- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. (n.d.).

- MASS SPECTRA OF SOME SUBSTITUTED POLYFLUOROBENZENES - DTIC. (n.d.).

- Advances in the Synthesis and Application of Tetrafluoroethylene- and 1,1,2,2-Tetrafluoroethyl-Containing Compounds | Request PDF - ResearchGate. (n.d.).

- Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. (n.d.).

- Study of the effect of replacing CH3 with fluorinated groups on lipophilicity - Library Dissertation Showcase - University of Lincoln. (n.d.).

- Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. (2020, September 2).

- Synthesis and applications of fluorinated, polyfluoroalkyl- and polyfluoroaryl-substituted 1,2,3-triazoles - RSC Publishing. (2024, August 28).

- Fluorinated Aromatic Compounds - ResearchGate. (n.d.).

- Fluorine in drug discovery: Role, design and case studies. (n.d.).

- fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. (n.d.).

- Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity - PubMed. (2021, July 22).

- p-Fluoroethylbenzene - the NIST WebBook. (n.d.).

- Synthesis and Regioselective Functionalization of Tetrafluorobenzo-[α]-Fused BOPYPY Dyes - PMC. (n.d.).

- Double‐tetrafluoroethylation using 1,4‐diethynylbenzene (1 n). - ResearchGate. (n.d.).

- Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC. (n.d.).

- An ab initio and DFT conformational analysis of unsubstituted and v-substituted ethyl-benzene: (Ph±CH2. (n.d.).

- Applications of Fluorine in Medicinal Chemistry - PubMed. (2015, November 12).

- Synthesis of tetrafluoroethylene- and tetrafluoroethyl-containing azides and their 1,3-dipolar cycloaddition as synthetic applic - SciSpace. (2017, May 18).

- Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed. (2021, November 15).

- (Pentafluoroethyl)benzene | C8H5F5 | CID 11298517 - PubChem - NIH. (n.d.).

- Beyond Bioisosteres: Impact of Replacing a Benzene Ring with sp3-Rich Three-Dimensional Saturated Bridged Bicyclic Match Pairs on Biotransformation, Metabolic Stability, and Other ADME Profiles - PubMed. (2025, October 23).

- High resolution NMR spectra of some tri-substituted benzenes. (n.d.).

- Benzene, fluoro- - the NIST WebBook - National Institute of Standards and Technology. (n.d.).

- Aromatic fluorine compounds. II. 1,2,4,5-Tetrafluorobenzene and related compounds. (n.d.).

- Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. (n.d.).

- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Publishing. (n.d.).

- US3642916A - Preparation of 1 2 4 5-tetrafluorobenzene - Google Patents. (n.d.).

- A convenient synthesis and structures analysis of multi substituted benzene by alkanes containing fluorine and other groups - ResearchGate. (2025, August 7).

- Perfluoro-3-ethyl-1,2,3,10b-tetrahydrofluoranthene - MDPI. (2024, June 25).

- (Bio)isosteres of ortho- and meta-substituted benzenes - PubMed. (2024, April 19).

- Mini-Review on Structure–Reactivity Relationship for Aromatic Molecules: Recent Advances. (n.d.).

- Aromatic and heterocyclic perfluoroalkyl sulfides. Methods of preparation. (2010, August 18).

- Multi-step Synthesis of Substituted Benzenes - YouTube. (2023, January 16).

- Multidimensional NMR characterization of perfluorinated monomer and its precursors | Request PDF - ResearchGate. (2025, August 5).

- Improved metabolic stability for 18F PET probes rapidly constructed via tetrazine trans-cyclooctene ligation - PubMed. (2015, March 18).

- ¹⁹F NMR spectra of complex 3 in (A) benzene, (B) with 8 equiv. of DMSO,... - ResearchGate. (n.d.).

- New Synthesis Route for 1,1,2,2-Tetracyanocyclopropanes - DTIC. (n.d.).

- NMR for a tri-substituted benzene : r/OrganicChemistry - Reddit. (2021, March 18).

- C-NMR of substituted benzene : r/chemhelp - Reddit. (2020, September 29).

- Conformational analysis. A nuclear magnetic resonance study of the conformations of ortho-disubstituted benzenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.).

- Synthetic routes 1 - YouTube. (2016, March 14).

- Synthetic Routes 2 - YouTube. (2016, March 15).

- Synthetic Route to 1,1′,2,2′-Tetraiodoferrocene that avoids isomerization and the electrochemistry of some tetrahaloferrocen - Usiena air. (2026, February 6).

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Beyond Bioisosteres: Impact of Replacing a Benzene Ring with sp3-Rich Three-Dimensional Saturated Bridged Bicyclic Match Pairs on Biotransformation, Metabolic Stability, and Other ADME Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. (Bio)isosteres of ortho- and meta-substituted benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Discovery of Novel Fluorinated Aromatic Compounds

Executive Summary

The incorporation of fluorine into aromatic scaffolds has transitioned from a niche synthetic challenge to a cornerstone of modern drug design. Over 50% of small-molecule drugs approved by the FDA in the last five years contain at least one fluorine atom. This guide moves beyond classical Balz-Schiemann or Halex reactions, focusing on Late-Stage Functionalization (LSF) . We explore how recent breakthroughs—specifically photoredox catalysis and site-selective C–H activation—allow researchers to "scan" fluorine across complex bioactive molecules, rapidly identifying analogs with superior metabolic stability and potency.

Part 1: The Strategic Value of Fluorine in Aromatics

The "Fluorine Effect" in Medicinal Chemistry

Fluorine is not merely a hydrogen substitute; it is a functional tool that alters the physicochemical landscape of a molecule.[1]

-

Metabolic Blocking: The C–F bond (approx. 116 kcal/mol) is significantly stronger than the C–H bond (approx. 99 kcal/mol). Strategic placement at metabolic "soft spots" (e.g., para-positions of phenyl rings) blocks cytochrome P450 oxidative metabolism.

-

Lipophilicity Modulation: Fluorine creates a "teflon coating" effect, lowering the desolvation penalty for protein binding while often increasing lipophilicity (LogD), which can improve membrane permeability.

-

Electronic Tuning: As the most electronegative element, fluorine exerts a strong inductive effect (

), lowering the pKa of neighboring basic centers (e.g., amines), thereby improving oral bioavailability by reducing lysosomal trapping.

Bioisosterism

Fluorine acts as a bioisostere for hydrogen (sterically similar, van der Waals radius 1.47 Å vs 1.20 Å) and the hydroxyl group (electronically similar). This allows for subtle structural changes that dramatically impact target engagement without disrupting the binding pocket geometry.

Part 2: Modern Synthetic Methodologies[2]

The discovery of novel fluorinated aromatics now relies on methods that avoid harsh conditions and pre-functionalized precursors.

Photoredox Catalysis & C–H Activation

The frontier of discovery lies in Direct C–H Fluorination . Traditional radical fluorination is often non-selective. However, modern photoredox systems (e.g., using Acridinium photocatalysts) allow for the generation of arene radical cations which can be intercepted by nucleophilic fluoride sources.

Deoxyfluorination (The PhenoFluor Paradigm)

For scaffolds containing phenols or alcohols, PhenoFluor (a urea-derived reagent) has revolutionized access to aryl fluorides. Unlike DAST or Deoxo-Fluor, PhenoFluor operates via a Concerted Nucleophilic Aromatic Substitution (CSNAr) mechanism, avoiding carbocation intermediates and enabling fluorination of electron-rich arenes that typically fail in classical

Decision Framework for Synthesis

The following decision tree guides the selection of the optimal fluorination strategy based on substrate functionality.

Figure 1: Strategic Decision Tree for selecting fluorination methodologies based on substrate electronic properties and available functional handles.

Part 3: Experimental Protocols

Protocol: Site-Selective Late-Stage Fluorination via Thianthrenation

This protocol, adapted from the work of Ritter et al., allows for the precise installation of fluorine into complex aromatics by first installing a thianthrenium salt (a "super-leaving group") and then displacing it with fluoride.

Safety Note: Handling fluoride sources and thianthrene derivatives requires standard PPE. Ensure proper ventilation.

Reagents:

-

Thianthrene-S-oxide (TTSO)

-

Trifluoroacetic anhydride (TFAA)

-

HBF4·OEt2

-

Copper catalyst: Cu(MeCN)4BF4[7]

-

Fluoride source: CsF (anhydrous)

Workflow Steps:

-

Thianthrenation (C-H Activation):

-

In a flame-dried Schlenk tube, dissolve the substrate (1.0 equiv) and TTSO (1.0 equiv) in dry MeCN.

-

Cool to 0°C. Add TFAA (2.0 equiv) dropwise, followed by HBF4·OEt2 (1.1 equiv).

-

Stir at 0°C for 1 hour, then warm to RT.

-

Mechanism:[2][7][8][9][10][11][12] The activated thianthrene species performs a highly regioselective electrophilic aromatic substitution (

) at the most electron-rich position (often para to donors). -

Isolation: Precipitate the thianthrenium salt with Et2O or purify via silica gel chromatography (DCM/MeOH).

-

-

Fluorination (Photoredox/Copper Catalysis):

-

Dissolve the isolated thianthrenium salt (1.0 equiv) in Acetone/MeCN (1:1).

-

Add Cu(MeCN)4BF4 (10 mol%) and CsF (3.0 equiv).

-

Optional: Add an Iridium photocatalyst (e.g., [Ir(dF(CF3)ppy)2(dtbbpy)]PF6) if using the photoredox variant for milder conditions.

-

Irradiate with Blue LEDs (450 nm) at 25°C for 12 hours.

-

Mechanism:[2][7][8][9][10][11][12] The copper catalyst facilitates the oxidative addition of the C–S bond, followed by reductive elimination of the C–F bond.

-

-

Workup:

-

Dilute with EtOAc, wash with NaHCO3 and brine.

-

Dry over MgSO4 and concentrate.

-

Purify via flash chromatography.

-

Part 4: Screening and Characterization

Comparative Analysis of Reagents

Choosing the right source of fluorine is critical for yield and safety.

| Reagent | Type | Reactivity Profile | Ideal Substrate | Safety/Handling |

| Selectfluor | Electrophilic ( | Strong oxidant; radical precursor | Electron-rich arenes; Enol ethers | Stable solid; Non-hygroscopic |

| NFSI | Electrophilic ( | Milder than Selectfluor; Sulfonimide byproduct | Enantioselective fluorination (with chiral cats) | Stable solid; Soluble in organics |

| PhenoFluor | Nucleophilic ( | Deoxyfluorination; CSNAr mechanism | Phenols; Alcohols | Moisture sensitive; Requires inert atm |

| PyFluor | Nucleophilic ( | Mild deoxyfluorination | Alcohols (late-stage) | Stable; Less corrosive than DAST |

| CsF / KF | Nucleophilic ( | Basic fluoride source | Halex reactions; Thianthrenation | Hygroscopic; requires "spray-drying" |

Discovery Workflow: The "Fluorine Scan"

In a lead optimization campaign, a "Fluorine Scan" involves systematically replacing hydrogen atoms around a ring with fluorine to map the Structure-Activity Relationship (SAR).

Figure 2: The "Fluorine Scan" workflow, integrating computational design, parallel synthesis, and property profiling to optimize lead compounds.

Part 5: References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

Neumann, C. N., & Ritter, T. (2017).[9] Facile C–F Bond Formation through a Concerted Nucleophilic Aromatic Substitution Mediated by the PhenoFluor Reagent. Accounts of Chemical Research. Link

-

Berger, F., et al. (2020). Site-selective and versatile aromatic C–H functionalization by thianthrenation. Nature. Link

-

Pitzer, L., et al. (2023).[8] Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. MDPI Molecules. Link

-

Inoue, M., et al. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. Link

-

Chen, W., et al. (2019).[6] Direct Arene C–H Fluorination with 18F– via Organic Photoredox Catalysis. Science. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope [mdpi.com]

- 3. Arene Radiofluorination Enabled by Photoredox-Mediated Halide Interconversion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dash.harvard.edu [dash.harvard.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. PhenoFluor™ - Wordpress [reagents.acsgcipr.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]

- 12. electrosynthesis.com [electrosynthesis.com]

Reactivity of (1,2,2,2-Tetrafluoroethyl)benzene with Electrophiles: Principles, Reactivity, and Synthetic Considerations

An In-depth Technical Guide:

Executive Summary: The Synthetic Challenge and Opportunity

The incorporation of fluorine and fluorinated alkyl groups into aromatic systems is a cornerstone of modern medicinal chemistry and materials science. These modifications can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity. The (1,2,2,2-Tetrafluoroethyl)benzene scaffold, in particular, presents a unique combination of electronic properties. This guide provides a comprehensive analysis of its reactivity towards common electrophiles. We will delve into the fundamental electronic effects of the -CFHCF₃ group, predict its directing influence in electrophilic aromatic substitution (EAS), and provide practical, field-proven insights into the reaction conditions required for its functionalization. Due to the specialized nature of this substrate, this guide synthesizes established principles from analogous, well-studied fluoroalkyl-substituted arenes to provide a robust predictive framework for researchers.

The Electronic Architecture of the (1,2,2,2-Tetrafluoroethyl) Substituent

To understand the reactivity of (1,2,2,2-Tetrafluoroethyl)benzene, one must first appreciate the powerful electronic influence exerted by the substituent. This influence is almost entirely dominated by a single, potent force: the inductive effect.

The Inductive Effect (-I): A Powerful Deactivating Force

The presence of four highly electronegative fluorine atoms makes the (1,2,2,2-tetrafluoroethyl) group a strong electron-withdrawing group. This is primarily a through-bond inductive effect (-I), which pulls electron density away from the benzene ring.[1][2]

Causality for Experimental Choices: This withdrawal of electron density has a critical consequence: it significantly reduces the nucleophilicity of the aromatic π-system.[3][4] An electrophilic aromatic substitution reaction relies on the electron-rich benzene ring attacking a positive or partially positive electrophile.[5][6] By diminishing the ring's electron density, the -CFHCF₃ group deactivates the ring, making it substantially less reactive towards electrophiles than benzene itself.[7] Consequently, chemists must employ more aggressive reaction conditions—such as stronger acid catalysts, higher temperatures, or more potent electrophiles—to induce a reaction.[4][8]

Regioselectivity: A Confirmed Meta-Director

The deactivating nature of the substituent also dictates where on the ring a new electrophile will add. The -CFHCF₃ group is a meta-director . This preference is not arbitrary; it is a direct consequence of the stability of the carbocation intermediate (the "arenium ion" or "sigma complex") formed during the reaction.[7][9]

-

Ortho and Para Attack: If the electrophile attacks at the ortho or para positions, one of the resulting resonance structures places the positive charge on the carbon atom directly attached to the -CFHCF₃ group. This is an extremely unfavorable arrangement, as the powerful electron-withdrawing nature of the substituent intensifies the positive charge, destabilizing the intermediate.[10]

-

Meta Attack: In contrast, attack at the meta position ensures that the positive charge is never located on the carbon bearing the substituent. The charge is distributed across three other carbons, resulting in a more stable, lower-energy intermediate compared to the ortho and para pathways.[10][11]

Because the formation of this intermediate is the slow, rate-determining step of the reaction, the pathway with the lowest activation energy (i.e., via the most stable intermediate) will dominate, leading to the formation of the meta-substituted product.[5][9]

Figure 1. Stability of arenium ion intermediates. Meta attack avoids placing the positive charge adjacent to the deactivating group.

Reactivity Profile in Key Electrophilic Aromatic Substitutions

Given the strong deactivating and meta-directing nature of the -CFHCF₃ group, a clear pattern of reactivity emerges.

Nitration

The introduction of a nitro group (-NO₂) is a fundamental EAS reaction. Due to the deactivated ring, forcing conditions are necessary.

-

Reagents: A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is required.[8][12] The sulfuric acid acts as a catalyst to protonate nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺).[13][14]

-

Predicted Product: 1-nitro-3-(1,2,2,2-tetrafluoroethyl)benzene.

-

Conditions: Elevated temperatures (typically 50-100 °C) are needed to drive the reaction to completion at a reasonable rate.[8][12]

Experimental Protocol: Nitration of a Deactivated Arene

This protocol is a self-validating system. Successful formation of the product confirms the generation of the nitronium ion and its subsequent reaction with the deactivated ring under these conditions.

-

Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Reagent Addition: To the flask containing (1,2,2,2-Tetrafluoroethyl)benzene (1.0 eq), slowly add concentrated sulfuric acid (approx. 2.0 eq) while cooling in an ice bath.

-

Nitrating Mixture: In a separate beaker, slowly and carefully add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) while cooling.

-

Reaction: Add the nitrating mixture dropwise to the stirred solution of the arene in sulfuric acid, maintaining the temperature below 10 °C. After addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C for 1-3 hours.

-

Work-up: Carefully pour the cooled reaction mixture onto crushed ice. The crude product may precipitate as a solid or an oil.

-

Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Further purification is typically achieved by column chromatography or recrystallization.

Figure 2. Experimental workflow for the nitration of (1,2,2,2-Tetrafluoroethyl)benzene.

Halogenation

Direct halogenation of the deactivated ring requires activation of the halogen with a Lewis acid catalyst.[15][16][17]

-

Reagents: For bromination, Br₂ with an iron(III) bromide (FeBr₃) catalyst is standard.[18] For chlorination, Cl₂ with aluminum chloride (AlCl₃) is used.[15] The Lewis acid polarizes the halogen-halogen bond, creating a potent electrophile (e.g., "Br⁺").[16]

-

Predicted Product (Bromination): 1-bromo-3-(1,2,2,2-tetrafluoroethyl)benzene.

-

Conditions: The reaction is typically run at or slightly above room temperature in a suitable solvent or neat.

Friedel-Crafts Reactions: A Critical Limitation

It is crucial for researchers to recognize that Friedel-Crafts alkylation and acylation reactions will fail with (1,2,2,2-Tetrafluoroethyl)benzene.[8][19]

Causality for Failure:

-

Extreme Deactivation: The ring is too electron-poor (nucleophilic) to attack the relatively weak electrophiles generated in Friedel-Crafts reactions (acylium ions or carbocations).[19][20]

-

Catalyst Complexation: The lone pairs on the fluorine atoms of the substituent can complex with the Lewis acid catalyst (e.g., AlCl₃), further deactivating the ring and rendering the catalyst ineffective.[19]

This is a well-established limitation for aromatic rings bearing strongly deactivating groups, particularly those with nitro or perfluoroalkyl substituents.[8]

Data and Reactivity Summary

The following table summarizes the predicted reactivity and outcomes for the electrophilic substitution of (1,2,2,2-Tetrafluoroethyl)benzene.

| Reaction | Electrophile & Reagents | Predicted Major Product | Key Experimental Considerations |

| Nitration | NO₂⁺ (from HNO₃ / H₂SO₄) | 1-Nitro-3-(1,2,2,2-tetrafluoroethyl)benzene | Requires heating (50-100 °C) for efficient conversion.[8] |

| Bromination | "Br⁺" (from Br₂ / FeBr₃) | 1-Bromo-3-(1,2,2,2-tetrafluoroethyl)benzene | Lewis acid catalyst is essential. Reaction is typically exothermic.[16] |

| Chlorination | "Cl⁺" (from Cl₂ / AlCl₃) | 1-Chloro-3-(1,2,2,2-tetrafluoroethyl)benzene | Requires a strong Lewis acid catalyst.[21] |

| Sulfonation | SO₃ (from fuming H₂SO₄) | 3-(1,2,2,2-Tetrafluoroethyl)benzenesulfonic acid | Requires fuming sulfuric acid (H₂SO₄·SO₃). The reaction is often reversible.[6][12] |

| Friedel-Crafts Acylation | RCO⁺ (from RCOCl / AlCl₃) | No Reaction | Ring is too deactivated for this reaction.[8][19][22] |

| Friedel-Crafts Alkylation | R⁺ (from R-Cl / AlCl₃) | No Reaction | Ring is too deactivated; risk of carbocation rearrangement is moot.[2][3][19] |

Conclusion and Strategic Outlook

The chemistry of (1,2,2,2-Tetrafluoroethyl)benzene is governed by the powerful electron-withdrawing nature of its substituent. This leads to two key predictive pillars for any synthetic chemist:

-

Deactivation: The aromatic ring is significantly less reactive than benzene, necessitating the use of strong electrophiles and often elevated temperatures to achieve substitution.

-

Meta-Direction: Electrophilic attack will occur selectively at the meta position to avoid a highly destabilized carbocation intermediate.

For drug development professionals and synthetic chemists, this means that while direct C-H functionalization via nitration, halogenation, and sulfonation is feasible (yielding the 1,3-disubstituted pattern), classical Friedel-Crafts reactions are not a viable route for introducing carbon-based substituents. Alternative strategies, such as cross-coupling reactions on a pre-halogenated (e.g., 1-bromo-3-(1,2,2,2-tetrafluoroethyl)benzene) scaffold, should be considered for building more complex molecular architectures. This predictive understanding is essential for efficient route design and the successful synthesis of novel fluorinated compounds.

References

- Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Trifl

- Exploiting the inductive effect of the trifluoromethyl group: regioselective gold-catalyzed hydration of 2,2,2-trifluoroethyl-substituted alkynes.

- Method for acylating fluorobenzene.

- Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Chemistry LibreTexts.

- Halogen

- Electrophilic substitution reaction of benzene. BYJU'S.

- Superelectrophiles and the effects of trifluoromethyl substituents. PMC - NIH.

- Electrophilic arom

- Friedel-Crafts acyl

- Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acyl

- The Halogen

- Halogen

- Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Master Organic Chemistry.

- Substitution Reactions of Benzene and Other Aromatic Compounds.

- Chapter 16 – Chemistry of Benzene: Electrophilic Aromatic Substitution Solutions to Problems.

- 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). Chemistry LibreTexts.

- Directing Effects in Electrophilic Arom

- Nitr

- Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry.

- Aromatic Chemistry - Halogenation Reactions in Benzene (A-Level Chemistry). Study Mind.

- Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts.

- Lecture Notes Chem 51B S. King Chapter 18 Electrophilic Aromatic Substitution. University of California, Irvine.

- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.

- The Reactivity of Substituted Benzenes. University of Missouri-St. Louis.

- Nitration of Benzene Mechanism - Electrophilic Arom

- Synthesis of Benzene Derivatives: Electrophilic Arom

- Reactions of Benzene - Nitration, Sulphonation, Halogen

- Electrophilic substitution reactions of benzene. Crunch Chemistry.

Sources

- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chapter 16 – Chemistry of Benzene: Electrophilic Aromatic Substitution Solutions to Problems – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]

- 3. ocw.uci.edu [ocw.uci.edu]

- 4. westfield.ma.edu [westfield.ma.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Electrophilic substitution reactions of benzene - Crunch Chemistry [crunchchemistry.co.uk]

- 7. Aromatic Reactivity [www2.chemistry.msu.edu]

- 8. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. Reactions of Benzene - Nitration, Sulphonation, Halogenation- Reactivity | Pharmaguideline [pharmaguideline.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. m.youtube.com [m.youtube.com]

- 15. One moment, please... [chemistrysteps.com]

- 16. The Halogenation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. studymind.co.uk [studymind.co.uk]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene [jove.com]

- 21. uobabylon.edu.iq [uobabylon.edu.iq]

- 22. chemguide.co.uk [chemguide.co.uk]

computational studies on the electronic structure of (1,2,2,2-Tetrafluoroethyl)benzene

This technical guide outlines a comprehensive computational strategy for characterizing the electronic structure of (1,2,2,2-Tetrafluoroethyl)benzene. By employing Density Functional Theory, a detailed understanding of the molecule's conformational preferences, molecular orbital interactions, charge distribution, and spectroscopic properties can be achieved. The strong inductive effect of the tetrafluoroethyl group is predicted to be the dominant factor shaping its electronic landscape, rendering the aromatic ring electron-deficient. The methodologies and analyses presented herein provide a robust framework for future computational and experimental investigations of this and other complex fluorinated molecules, with significant implications for the rational design of novel compounds in medicinal chemistry and materials science. [2]

References

-

Saunders, C., Khaled, M. B., Weaver, J. D., & Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Organic Chemistry, 83(6), 3220–3225. [Link]

-

Hori, A., Arnold, W. A., & McNeill, K. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology. [Link]

-

Gale, P. A., & Caltagirone, C. (2015). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. PMC. [Link]

-

Anonymous. Electrophilic Aromatic Substitution AR5. Directing Effects. College of Saint Benedict and Saint John's University. [Link]

-

Smith, J. (2023). Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and FTIR Study. Journal of Chemical Education. [Link]

-

Jäger, M., & Riniker, S. (2024). Fluorinated Protein–Ligand Complexes: A Computational Perspective. ACS Publications. [Link]

-

Siegemund, G., et al. (2000). Fluorinated Aromatic Compounds. Ullmann's Encyclopedia of Industrial Chemistry. [Link]

-

Anonymous. Electrophilic aromatic directing groups. Wikipedia. [Link]

-

Anonymous. Benzene and its fluorinated derivatives. ResearchGate. [Link]

-

Saha, S., & Sathyamurthy, N. (2018). Can Combined Electrostatic and Polarization Effects Alone Explain the F···F Negative-Negative Bonding in Simple Fluoro-Substituted Benzene Derivatives? A First-Principles Perspective. MDPI. [Link]

-

Miller, M. A. (2020). Methods for the synthesis and detection of perfluorinated small molecules as tools for chemical biology. eScholarship.org. [Link]

-

Anonymous. Conformational Analysis An important aspect of organic compounds is that the compound is not static, but rather has confo. Unknown Source. [Link]

-

Al-Otaibi, J. S., et al. (2024). Quantum computational, spectroscopic analysis, and molecular docking studies of 2-chloroethyl benzene. ResearchGate. [Link]

-

Liu, Y., Kilby, P., Frankcombe, T. J., & Schmidt, T. W. (2020). The electronic structure of benzene from a tiling of the correlated 126-dimensional wavefunction. PMC. [Link]

-

Eriksen, J. J., et al. (2020). The Ground State Electronic Energy of Benzene. arXiv. [Link]

-

Liu, Y., et al. (2020). The electronic structure of benzene from a tiling of the correlated 126-dimensional wavefunction. ResearchGate. [Link]

-

Zhang, Y., et al. (2020). Multidimensional Structure Conformation of Persulfurated Benzenes for Highly Efficient Phosphorescence. DR-NTU. [Link]

-

Chilton, N. F. (n.d.). CHEM20212 Computational Chemistry II: Fundamentals of electronic structure theory. Manchester Molecular Magnetism Group. [Link]

-

Tormena, C. F., & Freitas, M. P. (2015). Revisiting the Conformational Equilibrium of 1,1,2-Trifluoroethane and 1,1,2,2-Tetrafluoroethane: An NBO Study. PMC. [Link]

-

Bolte, M., et al. (2019). Electronic and Molecular Structures of Heteroradialenes: A Combined Spectroscopic, Structural, and Computational Study. Chemistry – A European Journal. [Link]

-

Zhao, M., et al. (2016). Regioselective Fluorination of 1-(2,2-Dibromovinyl)benzene Derivatives with Wet Tetra-n-butylammonium Fluoride: One-Pot Synthesis of (Z)-1-(2-Bromo-1-fluorovinyl)benzenes. Organic Chemistry Portal. [Link]

-

Anonymous. (n.d.). Conformational Analysis of 1,3-Disubstituted Cyclohexanes. St. Paul's Cathedral Mission College. [Link]

-

Anonymous. (2023). 15.7 Spectroscopy of Aromatic Compounds. OpenStax. [Link]

-

Nawaited, A., et al. (2015). Synthesis and Regioselective Functionalization of Tetrafluorobenzo-[α]-Fused BOPYPY Dyes. PMC. [Link]

-

Anonymous. (2019). 18.8: Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts. [Link]

-

Anonymous. (2024). 16.10: Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts. [Link]

-

Anonymous. (2025). Synthesis of 1,2,3,4-Tetramethyl- and 1,2,3,4-Tetraethylfluorene through a Dewar Benzene Pathway. ResearchGate. [Link]

-

Miranda-Soto, V., et al. (2025). Conformational Analysis of 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) by NMR and Molecular Modeling. ResearchGate. [Link]

-

Anonymous. (2023). Multi-step Synthesis of Substituted Benzenes. YouTube. [Link]

Sources

- 1. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 7. Aromatic Electrophilic Substitution [employees.csbsju.edu]

- 8. Revisiting the Conformational Equilibrium of 1,1,2-Trifluoroethane and 1,1,2,2-Tetrafluoroethane: An NBO Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijermt.org [ijermt.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. znaturforsch.com [znaturforsch.com]

- 13. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

The Synthetic Chemist's Guide to Fluorinated Benzene Derivatives: A Methodological Review

Introduction: The Unique Role of Fluorine in Aromatic Systems

The strategic incorporation of fluorine into benzene rings is a cornerstone of modern medicinal and agricultural chemistry. The unique properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Introducing fluorine can enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, all of which are critical parameters in drug design.[1] Consequently, a robust understanding of the synthetic methodologies to access these valuable compounds is essential for researchers, scientists, and professionals in drug development. This guide provides an in-depth technical overview of the core strategies for the synthesis of fluorinated benzene derivatives, grounded in mechanistic principles and practical application.

Electrophilic Fluorination: Taming a Reactive Element

Direct fluorination of benzene with elemental fluorine (F₂) is notoriously difficult to control due to the extreme reactivity of F₂, often leading to polysubstitution and ring fragmentation.[2][3] The development of electrophilic N-F reagents has revolutionized this field, providing milder and more selective "F+" sources.

The Reagent of Choice: Selectfluor®

Among the various electrophilic fluorinating agents, Selectfluor® (F-TEDA-BF₄) has emerged as a highly popular choice due to its stability, ease of handling, and high reactivity.[4][5] It is a crystalline solid soluble in polar solvents, making it a practical reagent for a wide range of applications.[5]

The general mechanism for the electrophilic fluorination of an activated benzene derivative, such as toluene, involves the attack of the electron-rich aromatic ring on the electrophilic fluorine atom of Selectfluor®. This proceeds through a positively charged intermediate, the arenium ion (or sigma complex), which is stabilized by resonance. Subsequent deprotonation restores aromaticity, yielding the fluorinated product.[2][6]

Caption: General mechanism of electrophilic aromatic fluorination.

Experimental Protocol: Fluorination of an Activated Arene

The following is a representative protocol for the fluorination of an electron-rich aromatic substrate using Selectfluor®.

Reaction: Fluorination of ethyl 2-oxocyclopentanecarboxylate[5]

Materials:

-

Ethyl 2-oxocyclopentanecarboxylate (1 mmol)

-

Selectfluor® (1.1 mmol)

-

Acetonitrile (MeCN) (10 mL)

Procedure:

-

To a solution of ethyl 2-oxocyclopentanecarboxylate (1 mmol) in acetonitrile (10 mL) in a round-bottom flask, add Selectfluor® (1.1 mmol).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired α-fluoro-β-ketoester.[5]

Nucleophilic Aromatic Substitution (SNAr): A Counterintuitive Approach

While aromatic rings are typically electron-rich and thus react with electrophiles, they can undergo nucleophilic substitution under specific conditions. The Nucleophilic Aromatic Substitution (SNAr) mechanism is favored when the benzene ring is rendered electron-poor by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -SO₂R) positioned ortho or para to a good leaving group.[7][8]

Interestingly, in the context of SNAr, fluoride can be an excellent leaving group due to its high electronegativity, which activates the ring towards nucleophilic attack. The rate-determining step is the initial attack of the nucleophile to form a stabilized carbanionic intermediate known as a Meisenheimer complex.[7] The subsequent loss of the leaving group is a fast step that restores aromaticity.

Caption: The addition-elimination mechanism of SNAr.

Practical Application: Synthesis of Nitro-Substituted Aromatics

The SNAr reaction is particularly effective for the synthesis of highly functionalized aromatic compounds. For instance, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene can undergo nucleophilic substitution with various nucleophiles like alkoxides, phenoxides, and amines.[9][10]

| Nucleophile (NuH) | Base | Solvent | Temp. (°C) | Time (h) | Product Yield (%) |

| Methanol | KOH | MeOH | 80 | 0.5 | 85 |

| Ethanol | KOH | EtOH | 80 | 0.6 | 83 |

| Phenol | K₂CO₃ | DMF | 80 | 3 | 67 |